molecular formula C9H8BrNO B11754714 3-Bromo-7,8-dihydroquinolin-6(5H)-one

3-Bromo-7,8-dihydroquinolin-6(5H)-one

Cat. No.: B11754714
M. Wt: 226.07 g/mol
InChI Key: WSVQCJCBGPEFEW-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydroquinolin-6(5H)-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-7,8-dihydro-5H-quinolin-6-one

InChI

InChI=1S/C9H8BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h3,5H,1-2,4H2

InChI Key

WSVQCJCBGPEFEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=N2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 7,8 Dihydroquinolin 6 5h One

Precursor Chemistry and Starting Materials for Quinolone Framework Construction

The foundational step in synthesizing the target molecule is the construction of the 7,8-dihydroquinolin-6(5H)-one scaffold. This typically involves the formation of a pyridine (B92270) ring fused to a cyclohexanone (B45756) moiety. Key intermediates in these syntheses are often 1,5-dicarbonyl compounds or enaminones, which are built from readily available starting materials.

The formation of the pyridine ring of the quinolinone system is achieved through annulation and cyclization reactions, which are fundamental processes in heterocyclic chemistry. A primary strategy involves the cyclization of a 1,5-dicarbonyl intermediate with a nitrogen source.

One effective method for constructing a related isomer, the 2-aryl-7,8-dihydroquinolin-6(5H)-one scaffold, utilizes a 1,5-diketone intermediate. This intermediate is synthesized via a Michael addition between a Mannich salt and a protected cyclohexanedione. nih.gov The subsequent cyclization is typically achieved by heating the 1,5-dicarbonyl compound with ammonium (B1175870) acetate (B1210297), which serves as the nitrogen donor to form the pyridine ring. nih.gov

Another versatile approach, commonly used for the isomeric 7,8-dihydroquinolin-5(6H)-ones, involves the reaction between a 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, and a β-amino-α,β-unsaturated ketone or aldehyde (an enaminone). nih.gov This condensation reaction builds the pyridine ring in a single step.

Table 1: Comparison of Annulation Strategies for Dihydroquinolinone Core

Strategy Key Intermediates Typical Reagents Reference
1,5-Diketone Cyclization 1,5-dicarbonyl compounds Mannich salts, Cyclohexane-1,4-dione monoethylene acetal (B89532), Ammonium acetate nih.gov
Enaminone Condensation Enaminones, 1,3-dicarbonyls Cyclohexane-1,3-dione, β-amino-α,β-unsaturated ketones nih.gov

Incorporating the bromine atom at the C-3 position can be achieved by using a starting material that is already brominated. This "pre-functionalization" strategy ensures the bromine is in the correct position from the outset, avoiding potential issues with regioselectivity in later steps.

A plausible approach would be the synthesis and use of a 3-bromo-enaminone. Enaminones are versatile precursors for synthesizing a wide range of nitrogen-containing heterocycles. orientjchem.org A hypothetical 3-bromo-enaminone could be reacted with a suitable cyclic dicarbonyl compound, such as cyclohexane-1,3-dione, to construct the 3-bromo-dihydroquinolinone framework directly. While the synthesis of cyclic enaminones from bromodiazoacetone has been reported, the specific synthesis of a suitable acyclic 3-bromo-enaminone for this purpose would require a dedicated synthetic route. nih.govnih.gov

Another pre-functionalization strategy could involve a brominated 1,5-dicarbonyl compound. The synthesis of 1,5-dicarbonyls is well-established and can be adapted to incorporate a bromine atom at the appropriate position before the final cyclization step. quimicaorganica.org

Direct Synthesis Routes for 3-Bromo-7,8-dihydroquinolin-6(5H)-one

Direct synthesis routes aim to construct the target molecule through regioselective bromination of the pre-formed quinolinone core or via one-pot sequences that combine ring formation and bromination.

The direct bromination of the 7,8-dihydroquinolin-6(5H)-one scaffold presents a more convergent approach. The C-3 position of the quinoline (B57606) ring is often susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such heterocyclic systems.

Research on the NBS-mediated reaction of tetrahydroquinolines has demonstrated that bromination can occur at the C-3 position, followed by dehydrogenation to yield the aromatic bromoquinoline. rsc.orgnih.gov This suggests that under controlled conditions, NBS could be used to regioselectively brominate the 7,8-dihydroquinolin-6(5H)-one at the C-3 position without aromatization. The reaction would likely proceed via an electrophilic substitution mechanism on the electron-rich pyridine ring.

Table 2: Potential Conditions for Regioselective Bromination

Substrate Brominating Agent Solvent Conditions Expected Outcome Reference Analogy
7,8-dihydroquinolin-6(5H)-one N-Bromosuccinimide (NBS) CCl₄ or CHCl₃ Room Temperature or mild heating, inert atmosphere C-3 Bromination rsc.orgnih.gov
7,8-dihydroquinolin-6(5H)-one Bromine (Br₂) Acetic Acid Room Temperature C-3 Bromination General knowledge

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of efficiency and sustainability. A potential one-pot synthesis for this compound could involve the initial formation of the dihydroquinolinone ring system followed by an in-situ bromination step.

Multi-Step Synthesis Schemes and Their Optimization

A plausible and robust multi-step synthesis for this compound would likely involve the initial construction of the core ring system followed by a carefully controlled bromination.

A representative synthetic scheme could be:

Formation of the 1,5-dicarbonyl intermediate: Reaction of a suitable acetophenone-derived Mannich salt with cyclohexane-1,4-dione monoethylene acetal. nih.gov

Cyclization: Treatment of the 1,5-dicarbonyl compound with ammonium acetate to yield 7,8-dihydroquinolin-6(5H)-one. nih.gov

Deprotection (if necessary): Removal of the ketal protecting group from the cyclohexanone ring.

Regioselective Bromination: Reaction of the 7,8-dihydroquinolin-6(5H)-one with N-Bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) to introduce the bromine at the C-3 position. rsc.orgnih.gov

Optimization of this scheme would involve fine-tuning the reaction conditions for each step. This includes screening different solvents, bases, and reaction times for the Michael addition and cyclization steps. For the bromination step, careful control of stoichiometry and temperature would be crucial to ensure mono-bromination at the desired C-3 position and to avoid over-bromination or unwanted side reactions.

Sequential Functional Group Transformations

The construction of the this compound scaffold typically involves a series of sequential functional group transformations. A plausible and commonly employed strategy begins with the synthesis of the parent 7,8-dihydroquinolin-6(5H)-one core, which is subsequently subjected to regioselective bromination.

One established method for the synthesis of 7,8-dihydroquinolin-5(6H)-ones involves the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones. rsc.org Conversely, the reaction of alkyl-substituted 3-aminocyclohex-2-enones with β-ethoxy-αβ-unsaturated aldehydes or ketones also yields the desired dihydroquinolinone core. rsc.org

Once the 7,8-dihydroquinolin-6(5H)-one nucleus is obtained, the subsequent critical step is the regioselective introduction of a bromine atom at the C-3 position of the pyridine ring. This is typically achieved through electrophilic aromatic substitution. The reactivity of the quinoline ring system dictates that the pyridine ring is generally less susceptible to electrophilic attack than the benzene (B151609) ring. However, the presence of the activating ketone group in the adjacent saturated ring can influence the regioselectivity of the bromination.

Direct bromination of 1,2,3,4-tetrahydroquinoline (B108954) derivatives has been shown to yield various bromo-substituted quinolines, indicating the feasibility of this approach. researchgate.net For the specific synthesis of 3-bromoquinolines, a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne has been reported, although this method leads to a fully aromatized quinoline ring. nih.gov Adapting such a strategy to yield the desired dihydroquinolinone would require subsequent selective reduction.

A more direct approach involves the electrophilic bromination of the pre-formed 7,8-dihydroquinolin-6(5H)-one. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity for the 3-position. Common brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be employed. nuph.edu.ua The reaction is often carried out in a suitable solvent, and the temperature can be controlled to influence the selectivity of the reaction. mdpi.com

Yield and Selectivity Enhancement Strategies

Optimizing the yield and regioselectivity of the bromination step is a key challenge in the synthesis of this compound. The inherent reactivity of the dihydroquinolinone ring can lead to the formation of other isomers or poly-brominated products.

Several strategies can be employed to enhance the desired outcome:

Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity. Milder reagents may favor the formation of the desired mono-bromo product. For instance, the use of NBS over molecular bromine can sometimes offer better control. wordpress.com

Solvent Effects: The polarity of the solvent can influence the course of the bromination reaction. researchgate.net Systematic screening of solvents can help in identifying the optimal medium that favors the desired regioselectivity.

Temperature Control: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product.

Protecting Groups: In cases where other positions on the ring are more reactive, the use of protecting groups can block these sites, directing the bromination to the desired C-3 position. Subsequent deprotection would then yield the final product.

Catalyst Control: The use of specific catalysts can direct the bromination to a particular position. This is further discussed in the catalytic approaches section.

Recent advancements in reaction optimization, including the use of high-throughput screening and machine learning algorithms, offer powerful tools to rapidly identify the optimal conditions for yield and selectivity. semanticscholar.orgbeilstein-journals.org

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Processes

While direct transition metal-catalyzed C-H bromination at the 3-position of a dihydroquinolinone is not extensively documented for this specific substrate, related transition metal-catalyzed reactions for the synthesis of quinoline and dihydroquinoline derivatives are well-established. For instance, palladium-catalyzed cross-coupling reactions are instrumental in constructing the core structure or in subsequent functionalization. organic-chemistry.org

Ruthenium-catalyzed cyclization of 1,4,2-dioxazol-5-ones has been shown to form dihydroquinoline-2-ones with excellent regioselectivity. organic-chemistry.org Although this leads to a different isomer, it highlights the potential of transition metals in controlling the formation of the dihydroquinolinone scaffold.

Organocatalytic and Biocatalytic Considerations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis and for promoting reactions under mild conditions. Organocatalytic methods have been developed for the asymmetric α-bromination of aldehydes and ketones, which could potentially be adapted for the functionalization of the dihydroquinolinone system. rsc.org Cinchona alkaloid-catalyzed reactions have been successfully employed in the synthesis of dihydroquinolinones, demonstrating the potential of organocatalysis in constructing the core heterocyclic system with high stereoselectivity. nih.gov

Biocatalysis , utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity and sustainability. Halogenase enzymes are known to catalyze the regioselective halogenation of various aromatic and aliphatic compounds. nih.govnih.gov While a specific halogenase for the 3-bromination of 7,8-dihydroquinolin-6(5H)-one has not been reported, the field of enzyme engineering is rapidly advancing, and it is plausible that a suitable biocatalyst could be developed for this transformation. Flavin-dependent halogenases, in particular, are known to catalyze the formation of hypohalous acids, which then act as the halogenating agent. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process.

Use of Greener Solvents: Traditional bromination reactions often employ halogenated solvents, which are environmentally persistent and toxic. The use of more benign solvents such as water, ethanol, or ionic liquids is a key goal. hrpub.org Aqueous media, in particular, are attractive due to the low cost, non-flammability, and low toxicity of water. hrpub.org

Solvent-Free Reactions: Whenever possible, performing reactions without a solvent is the most environmentally friendly option. Solvent-free brominations using reagents like quaternary ammonium tribromides have been reported for various organic substrates. acgpubs.org

In-situ Generation of Reagents: To avoid the handling and storage of hazardous reagents like molecular bromine, in-situ generation can be employed. A continuous flow process where bromine is generated in-situ from less hazardous precursors and immediately consumed in the reaction offers a safer and more sustainable alternative. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Atom Economy and Waste Reduction

The principles of green chemistry, particularly atom economy and waste reduction, are crucial in the development of sustainable synthetic processes. Atom economy, a concept developed by Barry Trost, emphasizes the efficiency of a chemical reaction in converting reactants to the desired product. The ideal reaction would have 100% atom economy, meaning all atoms of the reactants are incorporated into the final product. In practice, many reactions generate byproducts, leading to lower atom economy and increased waste.

A plausible synthetic pathway to this compound can be analyzed through the lens of these principles. A common strategy for the synthesis of the 7,8-dihydroquinolin-6(5H)-one core involves a cyclization reaction. One such method is the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione (B196179) derivative in the presence of an ammonia (B1221849) source, such as ammonium acetate. This is then followed by a bromination step to introduce the bromine atom at the 3-position.

Step 1: Synthesis of the 7,8-dihydroquinolin-6(5H)-one core

A potential method for the synthesis of the core structure involves a one-pot reaction between a suitable Baylis-Hillman adduct and 1,3-cyclohexanedione with ammonium acetate. This approach, while potentially efficient in terms of step-economy, can be evaluated for its atom economy.

The reaction for the core synthesis can be represented as:

Baylis-Hillman adduct + 1,3-Cyclohexanedione + Ammonium acetate → 7,8-dihydroquinolin-6(5H)-one + Water + Acetic Acid + other byproducts

The atom economy of this step is inherently less than 100% due to the formation of water and acetic acid as byproducts from the ammonium acetate. The choice of solvent and catalyst, and the ease of their recovery and reuse, are also important factors in waste reduction. The use of a base catalyst in this reaction is common, and selecting a recyclable or heterogeneous catalyst could significantly reduce waste.

Step 2: Bromination of the 7,8-dihydroquinolin-6(5H)-one core

The subsequent bromination of the 7,8-dihydroquinolin-6(5H)-one core introduces the bromine atom. Common brominating agents include N-bromosuccinimide (NBS) or molecular bromine (Br₂).

The reaction can be generalized as:

7,8-dihydroquinolin-6(5H)-one + Brominating agent → this compound + Byproduct

Below is a data table summarizing the reactants, reagents, and potential byproducts for a plausible synthesis of this compound, highlighting aspects relevant to atom economy.

Reaction Step Reactants Reagents/Catalysts Desired Product Potential Byproducts Atom Economy Considerations
1. Core Synthesis Baylis-Hillman adduct, 1,3-CyclohexanedioneAmmonium acetate, Base catalyst7,8-dihydroquinolin-6(5H)-oneWater, Acetic acid, Catalyst wasteFormation of stoichiometric byproducts (water, acetic acid) reduces atom economy. Use of a recyclable catalyst can minimize waste.
2. Bromination 7,8-dihydroquinolin-6(5H)-oneN-Bromosuccinimide (NBS) or Bromine (Br₂), AcidThis compoundSuccinimide (from NBS) or Hydrogen Bromide (from Br₂)Stoichiometric use of brominating agents leads to significant byproduct formation. Catalytic bromination would be a greener alternative.

To enhance the atom economy and reduce waste in the synthesis of this compound, several strategies could be explored:

Development of Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones would significantly improve atom economy. For the bromination step, exploring catalytic systems that use a bromide source and an oxidant could be a greener alternative to traditional brominating agents.

Solvent Selection and Recycling: The choice of solvents has a major impact on the environmental footprint of a synthesis. Utilizing greener solvents, minimizing solvent use, and implementing solvent recycling protocols are key to waste reduction.

One-Pot Procedures: Combining multiple synthetic steps into a single pot without isolating intermediates can reduce solvent and energy consumption, and minimize waste from purification processes. The synthesis of the core structure can often be performed as a one-pot reaction.

Alternative Reaction Conditions: The use of alternative energy sources such as microwave or ultrasound irradiation can sometimes lead to shorter reaction times, higher yields, and reduced energy consumption, contributing to a more sustainable process.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 7,8 Dihydroquinolin 6 5h One

Electrophilic Reactions on the Dihydroquinoline Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlumenlearning.com However, the pyridine (B92270) ring in the dihydroquinoline core is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). uci.edu Consequently, forcing conditions are often required for such transformations.

Regioselectivity and Reaction Conditions

The regiochemical outcome of any potential electrophilic substitution on the 3-Bromo-7,8-dihydroquinolin-6(5H)-one core is governed by the directing effects of the nitrogen atom and the existing bromine substituent. The nitrogen atom strongly deactivates the ortho (C-2, C-4) and para (not present) positions. The bromine atom is a deactivating but ortho-, para-director. In this specific molecule, the C-2 and C-4 positions are deactivated by the pyridine nitrogen. Further substitution is therefore unlikely to occur on the pyridine ring under standard EAS conditions.

Reactions are more likely to occur on the saturated carbocyclic ring, particularly at the α-positions to the carbonyl group (C-5 and C-7), depending on the reaction conditions (e.g., acid- or base-catalyzed enolization). For instance, acid-catalyzed bromination would likely proceed via the enol and could lead to substitution at the C-5 or C-7 position.

Halogenation Beyond Bromine (Comparative Studies)

While specific comparative studies on the halogenation of this compound are not extensively documented, general principles of electrophilic halogenation can be applied. nih.govyoutube.comnih.gov The reactivity of halogens in EAS reactions follows the order F₂ > Cl₂ > Br₂ > I₂.

Metal-free protocols have been developed for the regioselective C-5 halogenation of other quinoline (B57606) derivatives, using reagents like trichloroisocyanuric acid (TCCA) for chlorination. rsc.org Such methods, if applied to this compound, would likely target the C-H bonds on the carbocyclic ring rather than the already substituted and deactivated pyridine ring. The choice of halogenating agent and catalyst can significantly influence the regioselectivity and efficiency of the reaction. rsc.orggu.se

Nucleophilic Reactivity at the Carbonyl Center and Bromine Moiety

The compound possesses two primary sites for nucleophilic attack: the electrophilic carbon of the carbonyl group and the carbon atom attached to the bromine on the pyridine ring.

Reactions of the Ketone Functionality (e.g., Additions, Condensations)

The ketone at the C-6 position exhibits typical carbonyl reactivity. It is susceptible to nucleophilic addition by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), hydrides, and heteroatomic nucleophiles. escholarship.orgyoutube.com These reactions are fundamental for introducing molecular complexity.

Interactive Table of Potential Ketone Reactions

Reaction Type Reagent(s) Product Type
Reduction NaBH₄ or LiAlH₄, then H₂O Secondary Alcohol
Grignard Reaction R-MgBr, then H₂O Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Knoevenagel Condensation Malononitrile, base (e.g., piperidine) α,β-Unsaturated Dinitrile

Nucleophilic Aromatic Substitution (SNAr) Strategies at C-3

The bromine atom at the C-3 position of the electron-deficient pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). uci.edu The rate of SNAr reactions on halopyridines is generally faster than on corresponding halobenzenes due to the ring nitrogen's electron-withdrawing nature, which helps to stabilize the negatively charged Meisenheimer intermediate. uci.edupearson.com

For 3-halopyridines, SNAr reactions are possible, although they are often less facile than at the 2- or 4-positions unless activated by other electron-withdrawing groups. The reaction typically requires a strong nucleophile and may necessitate elevated temperatures. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide. acs.orgresearchgate.netmdpi.com

Interactive Table of Potential SNAr Reactions at C-3

Nucleophile Reagent Example Potential Product
Alkoxide Sodium methoxide (B1231860) (NaOMe) 3-Methoxy-7,8-dihydroquinolin-6(5H)-one
Thiolate Sodium thiophenoxide (NaSPh) 3-(Phenylthio)-7,8-dihydroquinolin-6(5H)-one
Amine Pyrrolidine 3-(Pyrrolidin-1-yl)-7,8-dihydroquinolin-6(5H)-one

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The carbon-bromine bond at the C-3 position is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. scilit.comwikipedia.orgnih.gov The versatility of these methods allows for the introduction of a wide array of substituents onto the dihydroquinoline core.

Prominent examples include the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comwikipedia.orgdntb.gov.ua

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of various functional groups. libretexts.orgnih.govnih.govresearchgate.netmdpi.com

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgacs.orgacs.orgnih.govbeilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. researchgate.netwikipedia.orgmsu.edupitt.edu

Other important cross-coupling reactions include the Buchwald-Hartwig amination (for C-N bond formation), Stille coupling (using organotin reagents), and Negishi coupling (using organozinc reagents).

Interactive Table of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃ 3-Aryl derivative
Heck Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃, Et₃N 3-Vinyl derivative
Sonogashira Terminal Alkyne (e.g., Phenylacetylene) PdCl₂(PPh₃)₂, CuI, Et₃N 3-Alkynyl derivative
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃, BINAP, NaOt-Bu 3-Amino derivative
Stille Organostannane (R-SnBu₃) Pd(PPh₃)₄ 3-Alkyl/Aryl derivative

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.orgnih.gov For this compound, the bromine atom at the C-3 position serves as the electrophilic partner. This reaction would theoretically enable the introduction of a variety of aryl, heteroaryl, vinyl, or alkyl groups at this position.

The general catalytic cycle involves three main steps:

Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-bromine bond of the quinolinone.

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

While this reaction is widely used for heteroaromatic systems, specific conditions, catalysts, ligands, and bases for the successful coupling of this compound with organoboron reagents are not reported in the surveyed literature. rsc.orgnih.gov Challenges in the coupling of similar heterocyclic substrates can sometimes include catalyst deactivation by Lewis-basic nitrogen atoms or poor solubility. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound No experimental data found in the searched literature. The following is a generalized representation.

Boronic Acid/Ester Catalyst Ligand Base Solvent Product Yield
Aryl-B(OH)₂ Pd(OAc)₂ or Pd₂(dba)₃ Phosphine Ligand (e.g., SPhos, XPhos) K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene 3-Aryl-7,8-dihydroquinolin-6(5H)-one N/A

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would be a direct method for introducing an alkynyl substituent at the C-3 position of the this compound scaffold.

The mechanism is understood to involve two interconnected catalytic cycles:

Palladium Cycle: Oxidative addition of the aryl bromide to the Pd(0) catalyst occurs, similar to the Suzuki reaction.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the alkynylated product. wikipedia.org

Copper-free Sonogashira protocols have also been developed. libretexts.orgorganic-chemistry.org However, specific studies detailing the application of either copper-catalyzed or copper-free Sonogashira conditions to this compound are not available in the reviewed scientific literature. ajouronline.comresearchgate.net

Table 2: Hypothetical Sonogashira Coupling of this compound No experimental data found in the searched literature. The following is a generalized representation.

Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product Yield
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N, DIPEA THF, DMF 3-(Phenylethynyl)-7,8-dihydroquinolin-6(5H)-one N/A

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction represents a powerful tool for synthesizing 3-amino-substituted derivatives of 7,8-dihydroquinolin-6(5H)-one from the parent bromo compound. A wide range of primary and secondary amines, as well as ammonia (B1221849) equivalents, can be used as coupling partners. wikipedia.orgorganic-chemistry.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of ligand is critical for the success of this reaction. nih.gov Despite its broad utility, specific examples of the Buchwald-Hartwig amination being performed on this compound have not been reported. researchgate.net

Table 3: Hypothetical Buchwald-Hartwig Amination of this compound No experimental data found in the searched literature. The following is a generalized representation.

Amine Palladium Precatalyst Ligand Base Solvent Product Yield
Morpholine Pd₂(dba)₃ BINAP NaOt-Bu Toluene 3-Morpholino-7,8-dihydroquinolin-6(5H)-one N/A
Aniline Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 3-(Phenylamino)-7,8-dihydroquinolin-6(5H)-one N/A

Other Cross-Coupling Methodologies (e.g., Negishi, Stille)

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity, which can allow for couplings that are difficult under other conditions. wikipedia.org However, they are also sensitive to air and moisture. wikipedia.org There are no documented instances of the Negishi coupling being applied to this compound.

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgpsu.eduuwindsor.ca A significant drawback is the toxicity of tin compounds. wikipedia.org The application of the Stille reaction to this compound has not been described in the literature. researchgate.net

Redox Chemistry of the this compound Scaffold

Reduction of the Carbonyl Group

The ketone at the C-6 position is a potential site for reduction. Standard reducing agents can convert the carbonyl group into a secondary alcohol.

Common reagents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent capable of reducing ketones and aldehydes. It is typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce esters, amides, and nitriles. Its use would require careful consideration of other functional groups in the molecule.

Application of these conditions would be expected to yield 3-Bromo-5,6,7,8-tetrahydroquinolin-6-ol. However, specific experimental results for this reduction on the title compound are not available. Research on the related isomer, 3-Bromo-5,6,7,8-tetrahydroquinolin-5-one, has shown that its carbonyl can be reduced to the corresponding alcohol.

Table 4: Hypothetical Reduction of this compound No experimental data found in the searched literature. The following is a generalized representation.

Reagent Solvent Conditions Product Yield
NaBH₄ Methanol 0 °C to RT 3-Bromo-5,6,7,8-tetrahydroquinolin-6-ol N/A

Oxidation Reactions of the Heterocyclic System

The partially saturated heterocyclic ring of this compound presents possibilities for oxidation. Depending on the reagent and conditions, this could lead to aromatization of the dihydro-pyridine ring to form the corresponding quinoline, or other oxidative transformations.

Potential oxidizing agents could include:

Manganese dioxide (MnO₂): Often used for the oxidation of allylic and benzylic alcohols, it can also effect dehydrogenation.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful dehydrogenating agent used to aromatize cyclic systems.

The expected product from such a reaction would be 3-Bromoquinolin-6-ol. It is important to note that no studies describing the oxidation of the this compound heterocyclic system have been found in the reviewed literature.

Rearrangement Reactions and Their Mechanistic Pathways

There is currently no specific information available in the scientific literature detailing the rearrangement reactions of this compound. Investigations into reactions such as Favorskii, Beckmann, or other skeletal rearrangements have not been reported for this particular compound. Therefore, a discussion of their mechanistic pathways cannot be provided at this time.

Detailed Mechanistic Studies of this compound Transformations

Detailed mechanistic studies, which are crucial for a fundamental understanding of a compound's chemical behavior, appear to be absent for this compound. This includes a lack of data in the following key areas of mechanistic investigation:

Kinetic Isotope Effects and Reaction Rate Studies

No experimental data on kinetic isotope effects (KIEs) for reactions involving this compound have been published. KIE studies are instrumental in determining the rate-limiting step of a reaction and elucidating the structure of transition states. The absence of such studies means that the energetic profiles and the nature of bond-breaking and bond-forming steps in its transformations remain uninvestigated.

Reaction Pathway Elucidation through Computational Methods

A search of computational chemistry literature did not yield any studies focused on the reaction pathways of this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, locating transition states, and calculating reaction barriers, thereby providing deep mechanistic insights. The lack of such computational analyses for this compound means that its reactivity has not been modeled or theoretically explored in detail.

Derivatization and Functionalization Strategies for 3 Bromo 7,8 Dihydroquinolin 6 5h One

Functionalization at the Bromine Position (C-3)

The bromine atom on the electron-deficient pyridine (B92270) ring serves as an excellent leaving group, making the C-3 position a prime target for various transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the core structure.

The formation of new carbon-carbon bonds at the C-3 position is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance. nih.govwikipedia.org Key strategies include the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org For instance, 3-bromoquinoline (B21735) has been successfully coupled with boronic acid pinacol (B44631) esters, demonstrating the viability of this approach on the quinoline (B57606) core. researchgate.net

The Heck reaction provides a means to introduce alkenyl groups by coupling the aryl bromide with an alkene under basic conditions with a palladium catalyst. wikipedia.org This reaction has been demonstrated on 3-bromoquinoline, coupling it with alkenes like styrene and n-butyl acrylate to form substituted quinolines. researchgate.netresearchgate.net

For the introduction of alkynyl moieties, the Sonogashira coupling is the premier method, reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction typically employs a dual catalytic system of palladium and copper(I) in the presence of a base. organic-chemistry.org Successful Sonogashira couplings of 3-bromoquinoline have been reported, showcasing its utility for creating C(sp²)-C(sp) bonds. researchgate.net

The Stille reaction offers another pathway, utilizing organotin compounds (stannanes) as the coupling partner with the aryl bromide. wikipedia.orglibretexts.org While powerful, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org An older, copper-mediated method for creating biaryl systems is the Ullmann reaction , which can achieve the homocoupling of aryl halides. acs.orgbyjus.com

Table 1: Strategies for C-C Bond Formation at the C-3 Position

Reaction Name Coupling Partner Typical Catalysts General Product
Suzuki-Miyaura Coupling Boronic Acid / Ester Pd(0) complexes (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) 3-Aryl/vinyl-dihydroquinolinone
Heck Reaction Alkene Pd(0) or Pd(II) catalysts (e.g., Pd(OAc)₂), Base (e.g., Et₃N) 3-Alkenyl-dihydroquinolinone
Sonogashira Coupling Terminal Alkyne Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine) 3-Alkynyl-dihydroquinolinone
Stille Reaction Organostannane Pd(0) complexes (e.g., Pd(PPh₃)₄) 3-Aryl/vinyl/alkyl-dihydroquinolinone

The introduction of nitrogen, oxygen, and sulfur substituents at the C-3 position is crucial for modulating the electronic and pharmacological properties of the molecule. The Buchwald-Hartwig amination and Ullmann condensation are the principal strategies for achieving these transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and a wide range of primary and secondary amines. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and accommodating diverse functional groups. organic-chemistry.org This reaction is the modern standard for synthesizing aryl amines from aryl bromides.

A more classical approach is the Ullmann condensation , which uses a stoichiometric amount of copper or a copper catalyst, often at high temperatures, to couple aryl halides with amines, alcohols, or thiols. wikipedia.org While requiring harsher conditions than palladium-catalyzed methods, it remains a viable strategy for forming C-N, C-O, and C-S bonds. Modern variations have been developed with improved catalyst systems and milder conditions.

Palladium-catalyzed C-O coupling, sometimes referred to as Buchwald-Hartwig etherification, has also emerged as a powerful alternative to the Ullmann condensation for the synthesis of diaryl ethers from aryl halides and phenols.

Table 2: Strategies for C-Heteroatom Bond Formation at the C-3 Position

Reaction Name Coupling Partner Typical Catalysts/Reagents General Product
Buchwald-Hartwig Amination Primary/Secondary Amine Pd(0) or Pd(II) catalyst, Phosphine Ligand, Base 3-Amino-dihydroquinolinone
Ullmann Condensation Amine, Alcohol, or Thiol Copper (Cu) or Cu(I) salts, Base 3-Amino/Alkoxy/Thio-dihydroquinolinone

Modifications of the Carbonyl Group at C-6

The ketone at the C-6 position is a versatile functional group that can undergo a variety of classical carbonyl reactions, including condensation, reduction, and protection, to yield a range of derivatives.

The carbonyl group readily undergoes condensation reactions with primary nitrogen nucleophiles. The reaction with a primary amine yields an imine (or Schiff base), while reaction with hydroxylamine (B1172632) forms an oxime . wikipedia.org Similarly, condensation with hydrazine (B178648) or its derivatives produces the corresponding hydrazone . These reactions are typically catalyzed by acid and involve the elimination of a water molecule.

Table 3: Condensation Reactions at the C-6 Carbonyl

Reagent Product Type General Structure of Product
Primary Amine (R-NH₂) Imine C=N-R
Hydroxylamine (NH₂OH) Oxime C=N-OH

The C-6 ketone can be reduced to a secondary alcohol, introducing a new chiral center into the molecule. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for the selective reduction of ketones, while more powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used. Asymmetric transfer hydrogenation methods can be employed to achieve enantioselective reduction, yielding specific stereoisomers of the resulting alcohol. nih.gov The resulting alcohol can be further functionalized, for example, through esterification or etherification.

To protect the carbonyl group during subsequent reactions at other positions (such as the C-3 bromine), it can be converted into a ketal. This is typically accomplished by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This reaction is reversible, and the ketone can be readily regenerated by treatment with aqueous acid, making ketals excellent protecting groups. The use of acetal (B89532) protection has been documented in synthetic routes leading to 7,8-dihydroquinolin-6(5H)-one scaffolds, confirming its compatibility with the ring system. researchgate.net

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the derivatization and functionalization of the exact compound "3-Bromo-7,8-dihydroquinolin-6(5H)-one" according to the detailed outline provided. The search for N-alkylation, N-acylation, quaternary ammonium (B1175870) salt formation, regioselective functionalization of the dihydroquinoline ring, and stereoselective synthesis of its derivatives did not yield specific examples, reaction protocols, or detailed research findings for this particular molecule.

Scientific literature often discusses derivatization strategies for related, but structurally distinct, scaffolds such as quinolines, 3-bromoquinolines, and coumarins. General principles of reactions like N-alkylation, electrophilic addition, and the formation of quaternary ammonium salts are well-established for a wide range of heterocyclic compounds. However, applying this general knowledge to "this compound" without specific experimental data would be speculative and would not meet the required standards of scientific accuracy for this article.

Due to the absence of direct research on the specified transformations of this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and includes detailed research findings and data tables as instructed. Generating content for the specified sections would require extrapolation from different chemical systems, which would violate the core requirement of focusing solely on the subject compound.

Stereoselective Synthesis of this compound Derivatives

Asymmetric Transformations

The prochiral nature of the ketone at the C-6 position and the double bond of the enone system in this compound allows for the application of various asymmetric transformations to introduce stereocenters. A key strategy in this regard is the asymmetric reduction of the carbonyl group to yield chiral allylic alcohols.

One of the most effective methods for achieving this is through catalytic asymmetric transfer hydrogenation (ATH) . This technique typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, and a simple hydrogen donor like isopropanol or formic acid. For quinoline and its derivatives, ruthenium and rhodium complexes have demonstrated significant efficacy. For instance, chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used in rhodium-catalyzed ATH of related imines, achieving modest to good enantioselectivity. nih.gov While specific studies on this compound are not prevalent, the principles of ATH suggest that a properly selected chiral catalyst could facilitate the enantioselective reduction of its ketone moiety.

Another powerful approach is the use of chiral oxazaborolidine catalysts , commonly known as the Corey-Bakshi-Shibata (CBS) reduction. This method uses a catalytic amount of a chiral oxazaborolidine in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex) to achieve highly enantioselective reduction of ketones. The predictable stereochemical outcome is dictated by the conformation of the ketone-catalyst complex. The application of this methodology to α,β-unsaturated ketones can lead to the formation of chiral allylic alcohols with high enantiomeric excess.

The following table illustrates potential outcomes for the asymmetric reduction of the title compound based on established methodologies for similar cyclic enones.

Catalyst SystemHydrogen SourcePotential ProductExpected Enantiomeric Excess (ee)
(R,R)-TsDPEN-Ru(II)HCOOH/NEt₃(S)-3-Bromo-5,6,7,8-tetrahydroquinolin-6-olHigh
(S)-CBS CatalystBH₃·SMe₂(R)-3-Bromo-5,6,7,8-tetrahydroquinolin-6-olVery High
Chiral N,N'-Dioxide-Sc(III) ComplexKBH₄Enantioenriched 3-Bromo-5,6,7,8-tetrahydroquinolin-6-olGood to Very Good

This table is illustrative and based on typical results for asymmetric reductions of cyclic enones; specific outcomes for this compound would require experimental validation.

Diastereoselective Reactions

The enone functionality of this compound is an ideal Michael acceptor for conjugate addition reactions. When the incoming nucleophile or the substrate itself contains a stereocenter, these additions can proceed with high diastereoselectivity.

Diastereoselective conjugate addition of organometallic reagents (e.g., organocuprates) or stabilized carbanions to the C-7 position of the quinolinone ring can be influenced by steric hindrance from the existing ring structure. If a chiral auxiliary is appended to the nucleophile or a chiral ligand is used with the metal, the facial selectivity of the attack on the double bond can be controlled, leading to the formation of one diastereomer preferentially.

Furthermore, diastereoselective epoxidation of the electron-deficient alkene offers a route to introduce two adjacent stereocenters. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used for this transformation. The stereochemical outcome can be directed by existing stereocenters in a modified substrate or through the use of a chiral catalyst. For example, the presence of a nearby hydroxyl group, potentially introduced via a prior asymmetric reduction, could direct the epoxidation to one face of the double bond through hydrogen bonding.

The table below outlines plausible diastereoselective reactions and their potential products.

Reaction TypeReagent/CatalystPotential ProductExpected Diastereomeric Ratio (d.r.)
Conjugate AdditionMe₂CuLi3-Bromo-7-methyl-7,8-dihydroquinolin-6(5H)-oneModerate to High
Epoxidationm-CPBA on a chiral alcohol precursorDiastereomerically enriched 3-Bromo-7,8-epoxy-octahydroquinolin-6-olHigh
Borane-catalyzed Hydride ShiftB(C₆F₅)₃ on an amino-substituted chalcone analogueDiastereomerically enriched 2,3-disubstituted dihydroquinolin-4-one derivativeExcellent

This table represents potential diastereoselective transformations based on general principles of reactivity for α,β-unsaturated ketones. Experimental verification is necessary.

Synthesis of Fused Polycyclic Systems Derived from this compound

The strategic positioning of functional groups in this compound makes it an excellent precursor for the synthesis of more complex, fused polycyclic systems, which are common motifs in natural products and pharmaceuticals.

Intramolecular Cyclization Reactions

The bromine atom at the C-3 position is a key handle for introducing side chains that can subsequently participate in intramolecular cyclization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to install aryl, vinyl, or alkynyl appendages. These newly introduced groups can then undergo cyclization onto another part of the quinolinone core.

A prominent example of such a strategy is the intramolecular Heck reaction . For instance, a vinyl group could be introduced at the C-3 position via a Stille coupling. Subsequent treatment with a palladium catalyst could then trigger an intramolecular cyclization between the vinyl group and the enone system, forming a new carbocyclic ring. The success and regioselectivity of such cyclizations are often dependent on the length and nature of the tether connecting the reacting moieties.

Another approach involves the functionalization of the nitrogen atom with a suitable side chain. For example, N-alkylation with a haloalkene, followed by a radical-initiated or metal-catalyzed cyclization, could lead to the formation of a new ring fused across the N-1 and C-8a positions.

Precursor Derivatization (at C-3)Cyclization MethodFused Ring System Formed
Introduction of an allyl groupRing-Closing Metathesis (RCM)Fused dihydropyridine ring
Introduction of a 2-iodophenyl groupIntramolecular Heck ReactionFused tetracyclic system with a new six-membered ring
Introduction of a propargyl etherGold-catalyzed cyclizationFused furan or pyran ring

This data is hypothetical, illustrating potential intramolecular cyclization strategies originating from the title compound.

Annulation Strategies

Annulation reactions provide a powerful means to construct new rings onto the existing quinolinone framework in a single step. The dienophilic nature of the α,β-unsaturated ketone system makes it a suitable candidate for [4+2] cycloaddition (Diels-Alder) reactions . Reaction with a suitable diene could construct a new six-membered ring fused to the existing carbocyclic portion of the molecule, leading to a tetracyclic system. The stereochemistry of the newly formed ring would be governed by the endo/exo selectivity of the cycloaddition.

Palladium-catalyzed annulation reactions are also a versatile tool for building fused rings. The bromo-enone moiety can participate in catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination to form new rings. For example, a reaction with a strained alkene like norbornene in the presence of a palladium catalyst could lead to a [2+2+1] or related annulation, incorporating the alkene into a new fused ring system.

Annulation TypeReagent(s)Resulting Fused System
[4+2] Cycloaddition1,3-ButadieneTetracyclic quinolinone with a new fused cyclohexene ring
Palladium-catalyzed [3+2] AnnulationAllenyl boronic esterFused cyclopentene ring
Rhodium-catalyzed Annulation3-DiazoquinolinedioneFused isochromenoquinolinedione system

This table showcases potential annulation strategies and is based on established methods for related substrates.

Applications of 3 Bromo 7,8 Dihydroquinolin 6 5h One in Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The bifunctional nature of 3-Bromo-7,8-dihydroquinolin-6(5H)-one, possessing both an electrophilic carbon-bromine bond and a nucleophilic/electrophilic ketone center, allows for its elaboration into a variety of complex heterocyclic systems.

The bromine atom at the 3-position of the dihydroquinolinone core is readily displaced or utilized in cross-coupling reactions to introduce a wide array of substituents, leading to diverse libraries of substituted quinolones and quinolines. These reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. chim.itresearchgate.net

Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose:

Suzuki-Miyaura Coupling : This reaction allows for the introduction of aryl or heteroaryl groups at the 3-position by coupling the bromo-compound with various boronic acids or esters. mdpi.comorganic-chemistry.org This is a widely used method for synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules. nih.govnih.gov

Heck Reaction : The Heck reaction enables the formation of a carbon-carbon bond between the 3-position and an alkene, yielding 3-alkenyl-substituted quinolones. acs.orgwikipedia.org This method is valuable for creating compounds with extended conjugation.

Sonogashira Coupling : By reacting with terminal alkynes, this coupling method introduces alkynyl substituents at the 3-position. chim.itfiveable.me These alkynylquinolones can serve as precursors for further transformations or as final targets with specific electronic and structural properties. ed.ac.uk

The resulting 3-substituted-7,8-dihydroquinolin-6(5H)-ones can then be aromatized to the corresponding fully aromatic quinolines or quinolones, or the ketone can be further functionalized.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for C3-Functionalization

Coupling Reaction Reactant Catalyst System (Typical) Resulting Substituent
Suzuki-Miyaura R-B(OH)₂ Pd catalyst (e.g., Pd(PPh₃)₄), Base Aryl, Heteroaryl, Alkyl
Heck Alkene Pd catalyst (e.g., Pd(OAc)₂), Base Alkenyl

The ketone functionality at the 6-position provides a strategic site for annulation reactions, allowing for the construction of novel polyheterocyclic systems where an additional ring is fused to the dihydroquinoline core.

One of the most effective methods for this transformation is the Friedländer annulation . wikipedia.orgnih.gov This reaction involves the condensation of a ketone with a 2-aminoaryl aldehyde or ketone to form a new quinoline (B57606) ring. In the context of this compound, the ketone at the 6-position can react with a suitably substituted 2-aminoaryl carbonyl compound. This would result in the formation of a tetracyclic system, fusing a new quinoline ring onto the existing scaffold.

The general sequence would be:

Reaction of the C6-ketone of this compound with a 2-aminoaryl aldehyde/ketone under acidic or basic catalysis.

Cyclization and dehydration to form the new aromatic ring.

This strategy opens pathways to complex, rigid scaffolds that are of interest in materials science and medicinal chemistry. The bromine atom at the 3-position can be retained through this process, allowing for subsequent functionalization via cross-coupling reactions as described previously. This sequential functionalization of both the ketone and the bromo-group enables the synthesis of highly complex and diverse polyheterocyclic architectures.

Precursor in Natural Product Synthesis and Analog Development

While the 7,8-dihydroquinolin-6(5H)-one core is not widely reported in naturally occurring products, the broader quinoline and quinolone scaffolds are prevalent in numerous alkaloids and bioactive natural compounds. mdpi.com Therefore, this compound serves as a valuable synthetic precursor for creating analogs of these natural products.

Although direct incorporation into a known natural product synthesis starting from this specific bromo-dihydroquinolinone is not prominently documented, its structural motifs are relevant. The quinolone core is a key feature of many alkaloids. Synthetic strategies often rely on building blocks that can be readily functionalized to match the substitution patterns of natural targets. The ability to introduce various side chains at the 3-position makes this compound a plausible starting point for the synthesis of simplified or modified versions of natural quinolone alkaloids.

The quinolone framework is a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.gov The development of new therapeutic agents often involves the synthesis of libraries of compounds based on such a scaffold.

This compound is an ideal starting material for generating such libraries. By employing the cross-coupling reactions mentioned in section 5.1.1, chemists can systematically vary the substituent at the 3-position to explore its impact on biological activity. For instance, the introduction of different aryl and heteroaryl groups can modulate the compound's ability to interact with biological targets like enzymes or receptors. acs.org

Recent research has focused on developing novel quinolone-based compounds as kinase inhibitors for cancer therapy. ed.ac.ukicsr.innih.gov The synthesis of these inhibitors often involves palladium-catalyzed reactions to build the desired molecular complexity. acs.org The title compound provides a direct route to 3-substituted dihydroquinolinones, which can be further modified to produce candidate kinase inhibitors.

Table 2: Examples of Bioactive Quinolone Scaffolds

Biological Activity Key Structural Feature Reference
Anticancer 3-Aryl-2-quinolone acs.org
Antibacterial 7-Piperazinyl quinolones nih.gov
Kinase Inhibition Substituted quinolin-2-one acs.orgicsr.in

Role in the Synthesis of Advanced Intermediates for Specialized Applications

Bromo-substituted heterocyclic compounds are crucial advanced intermediates in the synthesis of high-value specialty chemicals, including pharmaceuticals and materials. The bromine atom provides a reliable reactive site for late-stage functionalization, a key strategy in modern synthetic chemistry.

A pertinent example of the importance of bromo-quinolone intermediates is found in the synthesis of Ozenoxacin, a novel, non-fluorinated quinolone antibiotic. nih.gov The synthesis of Ozenoxacin and related compounds relies on a key Suzuki coupling step where a substituted pyridine (B92270) group is attached to a bromo-quinoline core. nih.gov While the specific intermediate for Ozenoxacin is not this compound, the synthetic strategy highlights the industrial and pharmaceutical relevance of this class of compounds.

The title compound can thus be considered a valuable intermediate for developing novel pharmaceuticals. Its structure allows for the creation of analogs of existing drugs or entirely new chemical entities. The ability to perform selective transformations at both the bromine and ketone positions provides a powerful platform for creating complex molecules with potential applications in various fields of chemical and pharmaceutical research.

Material Science Applications of this compound Derivatives

Precursors for Optoelectronic Materials

Derivatives of this compound are potential precursors for optoelectronic materials due to the inherent electronic properties of the quinoline core. The quinoline ring system is electron-deficient and can act as an electron-acceptor unit. By using palladium-catalyzed reactions to attach electron-donating aryl or styryl groups at the C3-position, it is possible to create molecules with donor-π-acceptor (D-π-A) architectures. nih.gov Such structures are known to exhibit intramolecular charge transfer (ICT), a phenomenon crucial for applications in various optoelectronic devices. nih.gov

These tailored molecules could serve as:

Emitting Chromophores: Polyarylquinoline derivatives often possess inherent fluorescence, making them suitable as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov

Components of Conjugated Polymers: The bromo-functionality allows the molecule to be polymerized with other aromatic monomers via reactions like Suzuki polycondensation, leading to conjugated polymers for use in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). nih.govresearchgate.net

The photophysical properties, such as absorption and emission wavelengths, can be fine-tuned by varying the substituents attached to the dihydroquinolinone core, allowing for the rational design of materials with specific optical characteristics. researchgate.net

Scaffolds for Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. The rigid, planar nature of the quinolinone core makes derivatives of this compound excellent candidates for use as scaffolds in supramolecular assemblies. rsc.org

By introducing specific functional groups onto the core structure, these molecules can be programmed to self-assemble into higher-order structures like nanofibers, vesicles, or liquid crystals. For example, attaching hydrogen-bonding motifs (like amides or carboxylic acids) or long alkyl chains (to induce van der Waals interactions) can guide the assembly process.

Potential applications include:

Gels and Mesophases: Functionalized derivatives could act as organogelators, forming stimuli-responsive gels that react to changes in temperature, pH, or light.

Sensors: By incorporating recognition sites, supramolecular assemblies based on this scaffold could be designed for the selective sensing of ions or small molecules.

Smart Materials: The integration of photo-responsive or redox-active units onto the dihydroquinolinone framework could lead to materials that change their properties (e.g., color, shape) in response to external stimuli.

The predictable geometry of the core scaffold combined with the synthetic versatility offered by the bromine handle provides a powerful platform for engineering complex and functional supramolecular systems. rsc.org

Computational and Theoretical Studies of 3 Bromo 7,8 Dihydroquinolin 6 5h One

Reaction Pathway Modeling and Transition State CharacterizationThis advanced computational analysis would model the step-by-step mechanism of a chemical reaction involving 3-Bromo-7,8-dihydroquinolin-6(5H)-one. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility. Such studies could, for example, model its synthesis or its interaction with a biological target.

Computational Elucidation of Reaction Mechanisms

There are currently no published studies that computationally elucidate the reaction mechanisms involving this compound. Such research would typically involve mapping potential energy surfaces, identifying transition states, and calculating activation barriers for its various potential transformations.

Prediction of Reaction Outcomes and Selectivity

Similarly, literature detailing the theoretical prediction of reaction outcomes and selectivity for this compound is not available. Predictive studies would be invaluable for understanding its regioselectivity and stereoselectivity in different chemical environments.

Spectroscopic Property Predictions and Validation

Computational NMR Chemical Shift Predictions

No computational studies predicting the 1H and 13C NMR chemical shifts for this compound have been reported. These predictions, when compared with experimental data, are crucial for confirming molecular structures and understanding electronic environments within the molecule.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

There is no available research on the theoretical calculation of vibrational frequencies for the infrared (IR) and Raman spectra of this compound. Such calculations help in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Absorption and Emission Spectra Simulations

Simulations of the UV-Vis absorption and emission spectra for this compound have not been documented. These theoretical spectra, often calculated using TD-DFT, provide insights into the electronic transitions of the molecule.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insight in 3 Bromo 7,8 Dihydroquinolin 6 5h One Research

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of 3-Bromo-7,8-dihydroquinolin-6(5H)-one. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula, C₉H₈BrNO. chemscene.com The precise mass helps to distinguish the compound from other isomers or molecules with the same nominal mass.

In addition to exact mass determination, fragmentation analysis provides insight into the compound's structure. By inducing fragmentation and analyzing the resulting daughter ions, researchers can deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would likely involve the loss of bromine, carbon monoxide, or ethylene (B1197577) fragments from the dihydroquinolinone core.

While experimental fragmentation data is not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are available for various adducts of the compound. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Type m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 225.98621 138.3
[M+Na]⁺ 247.96815 150.1
[M-H]⁻ 223.97165 144.1
[M+NH₄]⁺ 243.01275 160.0

Note: Data is based on theoretical predictions.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is paramount for mapping the complete atomic connectivity and spatial arrangement of atoms in this compound.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are used to resolve complex spectral overlaps and establish correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the aliphatic portion of the molecule, specifically between the protons at C5, C7, and C8, confirming the -CH₂-CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively assign the proton signals to their corresponding carbon atoms (C5, C7, C8) in the saturated ring, as well as the aromatic protons to their respective carbons (C2, C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular framework. For instance, HMBC would show correlations from the protons on C5 to the carbonyl carbon (C6) and the aromatic carbon C4a, and from the C2 proton to C3 and C4, confirming the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a molecule like this, NOESY could reveal spatial relationships between protons on the aliphatic ring and the aromatic portion, helping to define the molecule's preferred conformation in solution. researchgate.netresearchgate.net

Solid-State NMR for Polymorphic and Crystalline Studies

Solid-State NMR (ssNMR) provides structural information about materials in their solid form. This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the local chemical environment of atoms in the crystal lattice, making it a powerful tool for identifying and characterizing different polymorphic forms of this compound that may not be distinguishable by other methods.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Furthermore, this technique reveals the packing of molecules within the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π–π stacking that stabilize the solid-state architecture. researchgate.net For chiral molecules, X-ray crystallography can determine the absolute configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

C=O stretch: A strong, sharp absorption band in the FT-IR spectrum, typically around 1680-1700 cm⁻¹, corresponding to the ketone functional group.

C=N and C=C stretches: Vibrations associated with the pyridine (B92270) ring, appearing in the 1500-1650 cm⁻¹ region.

C-H stretches: Signals for aromatic and aliphatic C-H bonds, typically appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-Br stretch: A vibration at lower frequencies, confirming the presence of the bromine substituent.

FT-IR spectroscopy is particularly useful for identifying the position of substituents on a quinoline (B57606) ring system. mdpi.com Both FT-IR and Raman are also effective for real-time reaction monitoring, as the appearance or disappearance of key functional group peaks can track the progress of a synthesis involving this compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Transitions

Electronic spectroscopy examines how a molecule absorbs and emits light, providing information about its electronic structure and conjugated systems.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which excites electrons to higher energy levels (e.g., π to π* transitions). The spectrum of this compound would be characterized by absorption bands corresponding to the conjugated system of the bromo-substituted pyridine ring fused to the enone moiety. The position and intensity of the absorption maxima (λₘₐₓ) are sensitive to the extent of conjugation and the presence of substituents.

Fluorescence Spectroscopy: This method measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. While not all molecules fluoresce, this technique can provide valuable information about the electronic properties and local environment of those that do. The fluorescence spectrum, if any, of this compound could be used to study its interactions with other molecules or its potential applications in materials science.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine-induced deshielding effects (e.g., δ ~3.5–4.5 ppm for adjacent protons).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress.
  • Mass Spectrometry (LC-MS) : For molecular ion ([M+H]+) validation (expected m/z ~226.07 for C₉H₈BrNO) .

How can researchers address discrepancies in cytotoxicity data across different cell lines?

Advanced Research Question
Contradictions in cytotoxicity (e.g., selective activity in K-562 leukemia cells vs. non-responsiveness in solid tumors) require:

  • Dose-Response Curves : To establish IC₅₀ values and assess potency thresholds.
  • Mechanistic Profiling : Compare apoptosis induction (via caspase-3 assays) vs. cell cycle arrest (flow cytometry).
  • Receptor Binding Studies : Use radioligand assays to verify target specificity (e.g., kinase inhibition) .

What strategies optimize bromine substitution reactions in dihydroquinolinone derivatives?

Advanced Research Question
The bromine atom at the 3-position enhances electrophilic reactivity. To optimize substitution:

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalyst Screening : Pd-based catalysts for Suzuki couplings or Cu-mediated Ullmann reactions.
  • Kinetic Analysis : Monitor reaction progress via GC-MS to identify intermediates and byproducts.
    Comparative studies with chloro/fluoro analogs highlight bromine’s superior leaving-group potential .

What biological activities are reported for this compound derivatives?

Basic Research Question

  • Anticancer Activity : Selective cytotoxicity against leukemia cell lines (e.g., K-562) via topoisomerase inhibition.
  • Antimicrobial Effects : MIC values <10 µg/mL against Gram-positive pathogens (e.g., S. aureus).
  • Anti-inflammatory Potential : COX-2 inhibition observed in murine macrophage models (IC₅₀ ~5 µM).
    Biological assays should include positive controls (e.g., doxorubicin for cytotoxicity) and toxicity profiling (e.g., hemolysis assays) .

Q. Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CSD entries) with computational models to resolve structural ambiguities.
  • Contradiction Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to validate mechanisms.
  • Synthetic Optimization : DOE (Design of Experiments) approaches can identify critical reaction parameters (e.g., temperature, stoichiometry).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.